molecular formula C17H13N3O2 B2361904 (S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione CAS No. 2379695-44-8

(S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione

Cat. No. B2361904
CAS RN: 2379695-44-8
M. Wt: 291.31
InChI Key: HBDQGBKSYOQMKB-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione, also known as (S)-3-imidazopyridine-1-yl-2-isoindoline-1,3-dione, is a heterocyclic compound with potential applications in scientific research. This compound is a derivative of the isoindoline ring system, which has a wide range of applications in pharmaceuticals, agrochemicals, and industrial chemistry.

Scientific Research Applications

Energetic Materials

(S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione: exhibits promising properties as an energetic material. Researchers have investigated its use in propellants, explosives, and pyrotechnics. Its low sensitivity compared to traditional covalent compounds makes it an attractive candidate for safer formulations .

Organic Electronics

The isoindoline-1,3-dione core in this compound suggests potential applications in organic electronics. Its electron-accepting properties make it suitable for use in organic photovoltaics (solar cells) and organic field-effect transistors (OFETs). Researchers are exploring its charge transport capabilities and stability .

properties

IUPAC Name

2-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-11(12-6-7-15-18-8-9-19(15)10-12)20-16(21)13-4-2-3-5-14(13)17(20)22/h2-11H,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDQGBKSYOQMKB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN2C=CN=C2C=C1)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN2C=CN=C2C=C1)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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